Product packaging for DL-Homocysteine thiolactone(Cat. No.:CAS No. 14007-10-4)

DL-Homocysteine thiolactone

Cat. No.: B084005
CAS No.: 14007-10-4
M. Wt: 117.17 g/mol
InChI Key: KIWQWJKWBHZMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Amino Acid Metabolism

The primary route to DL-homocysteine thiolactone formation is through an error-editing mechanism of methionyl-tRNA synthetase (MetRS). mdpi.comuoa.gr During protein synthesis, MetRS is responsible for activating methionine and attaching it to its corresponding transfer RNA (tRNA). However, due to the structural similarity between methionine and homocysteine, MetRS can mistakenly select homocysteine. cas.cz

To prevent the erroneous incorporation of homocysteine into proteins, MetRS possesses a proofreading function. cas.czmdpi.com This editing process results in the cyclization of the misactivated homocysteine, forming the stable homocysteine thiolactone and releasing it from the enzyme. mdpi.comuoa.gr The energy from the initial activation of homocysteine is conserved within the thioester bond of the thiolactone. mdpi.com This error-correction pathway is a fundamental process observed across various organisms, from bacteria to humans. nih.gov

Factors that disrupt the normal metabolism of homocysteine, such as deficiencies in folate, vitamin B12, or vitamin B6, or genetic mutations in enzymes like cystathionine (B15957) β-synthase (CBS) or methylenetetrahydrofolate reductase (MTHFR), can lead to an accumulation of homocysteine. uoa.grsemanticscholar.org This condition, known as hyperhomocysteinemia, can subsequently increase the formation of homocysteine thiolactone. uoa.grnih.gov

Interactive Data Table 1: Factors Influencing Homocysteine Thiolactone Formation

FactorDescriptionImpact on Homocysteine Thiolactone
Methionyl-tRNA Synthetase (MetRS)Enzyme responsible for activating methionine for protein synthesis.Primary site of homocysteine thiolactone formation through an error-editing mechanism. mdpi.comuoa.gr
Homocysteine LevelsElevated levels of homocysteine (hyperhomocysteinemia).Increased substrate availability for the MetRS error-editing reaction, leading to higher production of homocysteine thiolactone. uoa.grnih.gov
Methionine LevelsThe correct substrate for MetRS.Competes with homocysteine for the active site of MetRS, thereby inhibiting homocysteine thiolactone synthesis. nih.govahajournals.org
Folic Acid and Vitamin B12Co-factors in the remethylation of homocysteine back to methionine.Deficiencies lead to increased homocysteine levels and consequently, increased homocysteine thiolactone formation. semanticscholar.orgnih.gov
Vitamin B6Co-factor in the transsulfuration pathway, which converts homocysteine to cysteine.Deficiency impairs homocysteine clearance, leading to its accumulation and increased thiolactone production. uoa.gr
Genetic Mutations (e.g., in CBS, MTHFR)Impair enzymes involved in homocysteine metabolism.Lead to hyperhomocysteinemia and significantly elevated levels of homocysteine thiolactone. semanticscholar.orgnih.gov
High-Density Lipoprotein (HDL)Lipoprotein particles in the blood.Can inhibit the synthesis of homocysteine thiolactone. nih.govnih.gov

Overview of its Role as a Reactive Metabolite

The chemical structure of this compound, specifically its intramolecular thioester bond, confers a high degree of reactivity. mdpi.comsigmaaldrich.com This reactivity is the basis for its primary biological effect: the ability to acylate free amino groups, particularly the ε-amino group of lysine (B10760008) residues in proteins. wikipedia.orgnih.gov This post-translational modification is termed N-homocysteinylation. wikipedia.org

The process of N-homocysteinylation can lead to significant alterations in the structure and function of proteins. plos.orgscispace.com By introducing a new thiol group, it can affect a protein's susceptibility to oxidation, lead to the formation of intramolecular disulfide bonds, and promote protein aggregation or multimerization. researchgate.net The consequences of these modifications are diverse and depend on the specific protein being targeted.

Numerous proteins have been identified as targets for N-homocysteinylation, including albumin, hemoglobin, fibrinogen, and low-density lipoprotein (LDL). nih.govresearchgate.net The modification of these proteins has been implicated in various pathological processes. For instance, the homocysteinylation of LDL can increase its susceptibility to oxidation and uptake by macrophages, a key event in the development of atherosclerosis. nih.gov

Furthermore, the accumulation of N-homocysteinylated proteins can trigger an autoimmune response, leading to the production of auto-antibodies against these modified proteins. nih.govnih.gov This immune response is another facet of the biological impact of homocysteine thiolactone.

The body possesses enzymatic mechanisms to detoxify homocysteine thiolactone. Enzymes such as paraoxonase 1 (PON1), bleomycin (B88199) hydrolase (BLMH), and biphenyl (B1667301) hydrolase-like protein (BPHL) can hydrolyze homocysteine thiolactone back to homocysteine, thereby mitigating its potential for protein modification. mdpi.comnih.gov The efficiency of these detoxifying enzymes can influence an individual's susceptibility to the effects of elevated homocysteine thiolactone levels. nih.govnih.gov

Interactive Data Table 2: Consequences of Protein N-homocysteinylation by this compound

ConsequenceDescriptionExamples of Affected Proteins
Altered Protein StructureModification of lysine residues can change the protein's three-dimensional conformation. plos.orgAlbumin, Hemoglobin nih.govresearchgate.net
Impaired Protein FunctionChanges in structure can lead to a loss or alteration of the protein's biological activity. nih.govresearchgate.netFibrinogen, Low-Density Lipoprotein (LDL) nih.govnih.gov
Increased Susceptibility to OxidationThe introduced thiol group can make the protein more prone to oxidative damage. nih.govresearchgate.netLow-Density Lipoprotein (LDL) nih.gov
Protein Aggregation and Amyloid FormationN-homocysteinylation can induce proteins to clump together, sometimes forming amyloid-like structures. plos.orgscispace.comα-synuclein, DJ-1 (implicated in Parkinson's disease) wikipedia.org
Autoimmune ResponseThe modified proteins can be recognized as foreign by the immune system, triggering the production of auto-antibodies. nih.govnih.govN-homocysteinylated proteins in general. nih.gov
Cellular ToxicityThe accumulation of damaged and aggregated proteins can be toxic to cells. uoa.grresearchgate.netEndothelial cells nih.govahajournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NOS B084005 DL-Homocysteine thiolactone CAS No. 14007-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminothiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWQWJKWBHZMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863228
Record name 3-Aminothiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocysteine thiolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10593-85-8, 14007-10-4, 3622-59-1
Record name (±)-Homocysteine thiolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10593-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine thiolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Thiophenone, 3-aminodihydro-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminothiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOCYSTEINE THIOLACTONE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homocysteine thiolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Formation and Metabolic Pathways

Endogenous Biosynthesis: Methionyl-tRNA Synthetase Error-Editing Reaction

DL-Homocysteine thiolactone is not a direct product of a primary metabolic pathway but rather results from a crucial quality control step in protein biosynthesis. mdpi.comnih.gov Its formation is principally catalyzed by methionyl-tRNA synthetase (MetRS), an enzyme responsible for attaching the amino acid methionine to its corresponding transfer RNA (tRNA) molecule. nih.govnih.govembopress.org Due to the structural similarity between homocysteine and methionine, MetRS can mistakenly recognize and activate homocysteine. mdpi.com

This misactivation, if left uncorrected, would lead to the erroneous incorporation of homocysteine into proteins, compromising their structure and function. To prevent this, MetRS possesses a proofreading or "error-editing" mechanism. nih.govnih.gov When homocysteine is incorrectly bound, the enzyme facilitates a reaction where the thiol group of homocysteine attacks its own activated carboxyl group, leading to the formation of the stable, five-membered ring structure of homocysteine thiolactone and the release of AMP. mdpi.comresearchgate.net This editing process ensures the fidelity of protein synthesis. nih.govnih.gov While MetRS is the primary enzyme involved, other aminoacyl-tRNA synthetases, such as those for isoleucine and leucine, have also been shown to convert homocysteine to its thiolactone form, at least in bacteria. ahajournals.org The synthesis of homocysteine thiolactone has been observed in various organisms, from bacteria like Escherichia coli to yeast (Saccharomyces cerevisiae) and various human cell types. nih.govnih.govnih.govnih.gov

Interrelationship with Homocysteine Metabolism

The levels of this compound are intrinsically linked to the metabolic pathways that govern the concentration of its precursor, homocysteine. Homocysteine sits (B43327) at a critical juncture in sulfur-containing amino acid metabolism and is primarily metabolized through two major pathways: remethylation and transsulfuration. mdpi.comnih.gov

The remethylation pathway converts homocysteine back to methionine. mdpi.com This process is crucial for replenishing the methionine pool and for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions. mdpi.comnih.gov There are two main enzymes involved in this pathway:

Methionine Synthase (MS): This vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (a derivative of folate) as a methyl donor to convert homocysteine to methionine. mdpi.com This pathway is active in all tissues. mdpi.com

Betaine-Homocysteine Methyltransferase (BHMT): This enzyme, primarily found in the liver and kidneys, uses betaine (B1666868) as the methyl donor for the remethylation of homocysteine. mdpi.com

When the remethylation pathway is impaired, for instance due to deficiencies in vitamin B12 or folate, homocysteine levels can rise, subsequently leading to increased production of homocysteine thiolactone. ahajournals.orgresearchgate.net

The transsulfuration pathway provides an alternative route for homocysteine metabolism, leading to the synthesis of cysteine. mdpi.comwikipedia.org This pathway is particularly important when methionine is in excess. The key enzymes in this pathway are:

Cystathionine (B15957) β-synthase (CBS): This vitamin B6-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. mdpi.com

Cystathionine γ-lyase (CSE): Also dependent on vitamin B6, this enzyme cleaves cystathionine to produce cysteine and α-ketobutyrate. mdpi.com

The transsulfuration pathway is primarily active in the liver, kidneys, small intestine, and pancreas. mdpi.comnih.gov Impairment of this pathway, often due to genetic defects in the CBS enzyme, results in a significant accumulation of homocysteine and consequently, an increase in homocysteine thiolactone levels. researchgate.netnih.gov

Influence of Genetic Factors on Metabolic Dysregulation

Genetic variations in the enzymes involved in homocysteine metabolism can significantly impact the levels of this compound. Mutations in genes encoding these enzymes can lead to their reduced activity, causing a bottleneck in homocysteine processing and a subsequent shunting of excess homocysteine towards thiolactone formation.

Genetic FactorConsequence of MutationImpact on this compound Levels
Cystathionine β-synthase (CBS) The most common inborn error of sulfur metabolism, leading to classical homocystinuria. nih.gov Mutations disrupt the normal function of the enzyme, causing a buildup of homocysteine. lamclinic.commedlineplus.govPatients with CBS deficiency can have at least a 20-fold increase in plasma homocysteine thiolactone and N-homocysteinylated plasma proteins. nih.gov
Methylenetetrahydrofolate Reductase (MTHFR) Polymorphisms in the MTHFR gene can lead to reduced enzyme activity. researchgate.netnih.gov This impairment affects the folate-dependent remethylation of homocysteine to methionine. nih.govProtein N-homocysteinylation, a consequence of increased homocysteine thiolactone, increases significantly in MTHFR-deficient patients, by as much as 30-fold. mdpi.com
Methionine Synthase (MS) Mutations in the gene for this enzyme can impair the vitamin B12-dependent remethylation of homocysteine. mdpi.comLeads to elevated homocysteine levels and consequently increased homocysteine thiolactone formation. researchgate.net
Paraoxonase 1 (PON1) This gene encodes for an enzyme with homocysteine thiolactonase activity, which hydrolyzes and detoxifies homocysteine thiolactone. nih.govcore.ac.uk Polymorphisms in the PON1 gene affect this activity. nih.govcore.ac.ukAlleles associated with low thiolactonase activity (M55 and Q192) provide less protection against protein homocysteinylation compared to high-activity alleles (L55 and R192). nih.govcore.ac.uk

This table provides an interactive overview of the impact of genetic factors on this compound levels.

Nutritional Modulators of this compound Levels

Nutritional status, particularly the availability of certain B vitamins, plays a pivotal role in regulating homocysteine metabolism and, by extension, the levels of this compound. These vitamins act as essential cofactors for the enzymes involved in the remethylation and transsulfuration pathways.

Nutritional ModulatorRole in Homocysteine MetabolismImpact on this compound Levels
Folate (Vitamin B9) A crucial cofactor for methionine synthase in the remethylation pathway. mdpi.com Folic acid supplementation facilitates the conversion of homocysteine to methionine. ahajournals.orgFolic acid supplementation has been shown to inhibit the synthesis of homocysteine thiolactone in human umbilical vein endothelial cells. ahajournals.orgnih.gov A deficiency in folate can lead to an increase in N-homocysteinylated proteins. mdpi.com
Vitamin B12 (Cobalamin) An essential cofactor for the methionine synthase enzyme in the remethylation pathway. mdpi.comfoodforthebrain.orgDeficiencies in vitamin B12 are associated with elevated homocysteine levels, which can lead to increased production of homocysteine thiolactone. mdpi.comnih.gov
Vitamin B6 (Pyridoxine) A necessary cofactor for both cystathionine β-synthase and cystathionine γ-lyase in the transsulfuration pathway. mdpi.comInadequate vitamin B6 levels can impair the transsulfuration of homocysteine, contributing to its accumulation and subsequent conversion to homocysteine thiolactone. nih.govmdpi.com
Methionine The precursor of homocysteine. nih.govThe extent of homocysteine thiolactone conversion is inversely proportional to the concentration of methionine, as higher methionine levels can inhibit the misactivation of homocysteine by methionyl-tRNA synthetase. ahajournals.org

This interactive table details the influence of key nutritional modulators on the levels of this compound.

Molecular and Cellular Mechanisms of Action

Protein N-Homocysteinylation: A Pivotal Mechanism of Toxicity

A key mechanism of DL-Homocysteine thiolactone's toxicity is its ability to covalently modify proteins in a process known as N-homocysteinylation. nih.govmdpi.comnih.gov This post-translational modification alters protein structure and function, leading to detrimental cellular consequences. nih.govmdpi.comphysiology.org HTL is a chemically reactive metabolite that is produced when methionyl-tRNA synthetase mistakenly selects homocysteine instead of methionine during protein biosynthesis. mdpi.commdpi.com

The fundamental reaction in N-homocysteinylation is the acylation of the free ε-amino groups of protein lysine (B10760008) residues by homocysteine thiolactone. ahajournals.org This reaction results in the formation of a stable isopeptide bond, which is a type of amide bond formed between the carboxyl group of one amino acid and the side-chain amino group of another. wikipedia.orgwikipedia.org Specifically, the intramolecular thioester bond in HTL is chemically reactive and acylates the nucleophilic amino group on the side chain of lysine residues within proteins. ahajournals.org This process attaches a homocysteine moiety to the protein, introducing a new, reactive thiol group. mdpi.comresearchgate.net

The covalent attachment of homocysteine to proteins can lead to significant alterations in their structure and, consequently, their biological function. nih.govmdpi.comphysiology.org The introduction of a new thiol group can increase the protein's susceptibility to oxidation and promote the formation of intramolecular or intermolecular disulfide bonds, leading to dimerization and oligomerization. mdpi.comresearchgate.net

These structural changes can have several negative consequences:

Loss of Function : Homocysteinylated proteins, including enzymes, can lose their biological activity. nih.govahajournals.org

Protein Aggregation : The modification can induce protein aggregation and the formation of amyloid-like structures, which is a factor in neurodegenerative diseases. nih.gov

Altered Stability : The process can impair or alter a protein's stability against proteolysis. mdpi.comresearchgate.net

The extent of these consequences can be influenced by the physicochemical properties of the target protein. For instance, studies have shown that acidic proteins may be more susceptible to the structural and functional damage caused by N-homocysteinylation than basic proteins. nih.gov

Table 1: Effects of N-Homocysteinylation on Protein Properties
Affected PropertyDescription of ConsequenceReferences
Biological ActivityLeads to loss of native function, particularly in enzymes. nih.govahajournals.org
Protein StructureCauses alterations in the native state, including changes in the microenvironment of amino acid residues like tyrosine. nih.govresearchgate.net
Aggregation StateInduces the formation of dimers, oligomers, and larger aggregates, sometimes leading to amyloidogenesis. nih.govresearchgate.net
Susceptibility to OxidationThe newly introduced thiol group increases the protein's vulnerability to oxidative damage. mdpi.comresearchgate.net

Proteins modified by homocysteine thiolactone are recognized by the immune system as "neoself antigens". ahajournals.org This structural alteration means the modified proteins are no longer identified as native, triggering an autoimmune response. nih.govahajournals.org The body generates autoantibodies that specifically recognize the Nε-homocysteine-lysine epitope on these modified proteins. ahajournals.org The presence of these autoantibodies suggests that N-homocysteinylation can lead to immune activation, which is a known modulator in the development of atherosclerosis. nih.govahajournals.org The resulting N-homocysteinylated proteins acquire cytotoxic properties that can contribute to cellular damage and the pathologies associated with elevated homocysteine levels. physiology.org

Induction of Oxidative Stress and Reactive Species Generation

Homocysteine and its thiolactone derivative are known to promote oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.netmdpi.com This pro-oxidant activity is a significant contributor to the cellular damage observed in conditions of hyperhomocysteinemia. nih.govmoleculardepot.com

The auto-oxidation of the thiol group in homocysteine is a primary source of reactive oxygen species. scienceopen.com This process can generate a variety of ROS, including the superoxide (B77818) anion radical (O₂•⁻) and hydrogen peroxide (H₂O₂). scienceopen.com It is estimated that the daily metabolic flux of homocysteine can lead to the significant production of hydrogen peroxide in the blood. scienceopen.com Studies have demonstrated that metabolites like HTL cause a significant increase in ROS generation in various cell types, including human retinal pigment epithelial cells. moleculardepot.com

Table 2: Reactive Species Associated with Homocysteine Metabolism
Reactive SpeciesMechanism of GenerationReferences
Superoxide Anion (O₂•⁻)Generated during the auto-oxidation of homocysteine's thiol group. scienceopen.com
Hydrogen Peroxide (H₂O₂)Formed from the dismutation of superoxide anions or directly during homocysteine oxidation. scienceopen.com

Elevated levels of homocysteine are known to impair the bioavailability of nitric oxide (NO), a critical signaling molecule involved in vascular homeostasis, including the regulation of blood vessel tone. nih.govscispace.comahajournals.org This impairment can occur through several mechanisms. Homocysteine can promote the production of superoxide, which rapidly reacts with and inactivates NO. nih.gov Furthermore, homocysteine can inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme responsible for degrading asymmetric dimethylarginine (ADMA), which is an endogenous inhibitor of nitric oxide synthase (NOS). ahajournals.org The resulting accumulation of ADMA leads to reduced synthesis of NO by endothelial cells. ahajournals.org This reduction in NO bioavailability contributes to the endothelial dysfunction associated with hyperhomocysteinemia. nih.gov

Cellular Signaling Pathway Modulation

This compound (HTL) is a reactive cyclic thioester of homocysteine, formed as a metabolic byproduct, particularly through an error-editing mechanism of methionyl-tRNA synthetase. mdpi.com Unlike its precursor, homocysteine, HTL exhibits distinct and potent capabilities to modulate cellular signaling pathways, primarily through its ability to acylate protein lysine residues in a process known as N-homocysteinylation. nih.gov This modification can alter the structure and function of proteins, leading to widespread dysregulation of cellular processes.

Effects on Gene Expression and Transcriptional Regulation

HTL and its downstream product, N-homocysteinylated proteins, are significant contributors to changes in gene expression, affecting a majority of genes and biological pathways more profoundly than homocysteine itself. mdpi.com These alterations are foundational to the pathologies associated with elevated HTL levels and stem from complex interactions with the machinery of transcriptional regulation.

The organization of chromatin, the complex of DNA and proteins (primarily histones) within the nucleus, is a key determinant of gene expression. nih.govyoutube.com HTL has been identified as a potent modulator of chromatin structure. mdpi.com Studies have shown that chromatin organization is the top molecular pathway affected by HTL levels. mdpi.com

Epigenetic mechanisms, which include modifications to DNA and histones, regulate gene expression by altering chromatin structure to be either permissive (euchromatin) or repressive (heterochromatin) for transcription. nih.gov HTL contributes to epigenetic dysregulation, which is a pathogenic consequence of hyperhomocysteinemia. nih.gov This dysregulation can occur through several mechanisms:

Histone Modification: The process of N-homocysteinylation can directly target histone proteins. The addition of a homocysteine moiety to lysine residues on histone tails alters their chemical properties. nih.gov This can interfere with other critical post-translational modifications like acetylation and methylation, which are essential for switching between active and inactive chromatin states. nih.govnih.gov

DNA Methylation: Homocysteine metabolism is intrinsically linked to one-carbon metabolism, which supplies the methyl groups necessary for DNA methylation via S-adenosylmethionine (SAM). nih.gov By perturbing this metabolic network, elevated homocysteine and its metabolites can lead to an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. This results in global hypomethylation, an epigenetic hallmark of various diseases. nih.gov

These epigenetic changes induced by HTL create an altered landscape for the transcriptional machinery, leading to aberrant gene expression patterns.

Bioinformatic analyses have identified one-carbon metabolism and various lipid-related pathways as being significantly affected by HTL. mdpi.com The connection to one-carbon metabolism is critical, as this network is central to the synthesis of purines and thymidine, amino acid homeostasis, and the maintenance of epigenetic marks. nih.govmdpi.com Dysregulation of this pathway by HTL can have far-reaching consequences on cellular proliferation and function.

HTL also influences pathways involved in lipid localization, lipoprotein metabolic processes, and the transport of lipids and fatty acids. mdpi.com This interference can contribute to the pro-atherogenic environment seen in hyperhomocysteinemia. For instance, the N-homocysteinylation of high-density lipoprotein (HDL) impairs its ability to mediate endothelial healing. nih.gov

Biological Pathway CategorySpecific Processes Affected by this compound
Epigenetics & ChromatinChromatin Organization mdpi.com
MetabolismOne-Carbon Metabolism mdpi.com
Lipid BiologyLipid Localization mdpi.com
Lipoprotein Metabolic Processes mdpi.com
Lipid and Fatty Acid Transport mdpi.com

The epigenetic dysregulation caused by this compound ultimately manifests as specific changes in messenger RNA (mRNA) levels. The regulation of which genes are transcribed into mRNA is a fundamental control point of cellular function. wou.edu Alterations in histone modifications and DNA methylation directly impact the accessibility of gene promoters to transcription factors and RNA polymerase, thereby increasing or decreasing the rate of transcription for specific genes. youtube.com

While global patterns are observed, the specific mRNA transcripts affected by HTL can vary depending on cell type and context. In human vascular endothelial cells, HTL induces pro-atherogenic changes in gene expression. mdpi.com The resulting patterns of mRNA up- or down-regulation can lead to the production of proteins that promote inflammation, cell death, and other pathological processes. This transcript-specific regulation is a key mechanism by which HTL drives disease phenotypes. biorxiv.org

Interference with Endothelial Cell Function

The vascular endothelium is a primary target of HTL-mediated damage. mdpi.com HTL is significantly more cytotoxic to human endothelial cells than homocysteine itself. mdpi.com Its interference with endothelial function is multifaceted:

Induction of Apoptosis: HTL induces apoptosis (programmed cell death) in vascular endothelial cells in a concentration-dependent manner. nih.gov This process appears to be independent of the typical caspase-mediated pathway, suggesting a unique mechanism of cell death induction. nih.gov This loss of endothelial cells compromises the integrity of the vascular barrier. nih.gov

Pro-atherogenic Gene Expression: In human umbilical vein endothelial cells (HUVECs), HTL promotes changes in gene expression that are conducive to atherosclerosis. mdpi.com

Inhibition of Cell Growth: HTL can inhibit the growth and regeneration of endothelial cells, further impairing the vasculature's ability to repair itself. nih.gov This effect may be linked to the inhibition of methylation processes within the cells. nih.gov

The cumulative effect of these actions is significant endothelial dysfunction, which is a critical early step in the development of atherosclerosis and cardiovascular disease. mdpi.commdpi.com

Influence on Cholinergic System Enzymes

The cholinergic system is vital for cognitive function and the regulation of the cerebral vasculature. nih.govnih.gov Research has shown that while homocysteine itself has no measurable effect on the primary enzymes of this system, HTL significantly alters their activity. nih.govnih.govresearchgate.net

The two key enzymes affected are:

Acetylcholinesterase (AChE): This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132). HTL acts as a slow, irreversible inhibitor of human AChE. nih.govnih.gov The mechanism is believed to involve N-homocysteinylation of lysine residues on the enzyme. nih.gov However, because this inactivation process is very slow, its physiological impact on the cholinergic system may be limited compared to its effect on the other major cholinesterase. nih.gov

Butyrylcholinesterase (BuChE): In contrast to its effect on AChE, HTL and some of its analogues cause a significant and immediate enhancement of human BuChE activity. nih.govnih.govresearchgate.net Structure-activity studies indicate that the unprotonated amino group of HTL is essential for this activation. nih.govnih.gov

This differential modulation—inhibiting AChE while activating BuChE—is significant. The pronounced activation of BuChE by HTL is hypothesized to be a key mechanism through which hyperhomocysteinemia exerts its adverse neurological effects, as the resulting decrease in acetylcholine levels is associated with symptoms of Alzheimer's disease and vascular dementia. nih.govnih.gov

EnzymeEffect of this compoundMechanism/Key Feature
Acetylcholinesterase (AChE)Slow, irreversible inhibition nih.govnih.govThioester linkage appears responsible for inactivation nih.govnih.gov
Butyrylcholinesterase (BuChE)Significant and immediate activation nih.govnih.govresearchgate.netUnprotonated amino group is the essential feature for activation nih.govnih.gov

Impact on Adenylic Nucleotide and Adenosine (B11128) Metabolism

This compound can influence the metabolism of adenosine through its relationship with homocysteine. The enzyme S-adenosyl-L-homocysteine hydrolase (SAHH or AdoHcyase) catalyzes the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) into adenosine and homocysteine. nih.govfrontiersin.org The direction of this reaction is highly dependent on the concentrations of the substrates and products. nih.gov

Under conditions of cellular stimulation, where adenosine is generated, the presence of homocysteine can drive the reverse reaction, leading to the synthesis and accumulation of AdoHcy. nih.gov This, in turn, reduces the concentration of free adenosine. nih.gov While homocysteine is the direct substrate, its metabolite, homocysteine thiolactone, contributes to the homocysteine pool and can thereby indirectly influence this equilibrium. In neocortical tissues, the addition of homocysteine or its thiolactone was found to have a minimal effect on AdoHcy levels in resting states; however, during electrical stimulation (which increases adenosine generation), homocysteine caused a significant increase in tissue AdoHcy. nih.gov This suggests that by contributing to the homocysteine pool, this compound can play a role in diminishing the levels of cerebral adenosine, a key signaling molecule. nih.gov

Interaction with Cell-Cell Communication Systems (e.g., SdiA in Bacteria)

In the domain of microbiology, this compound functions as a signaling molecule that interacts with bacterial cell-cell communication systems, also known as quorum sensing (QS). Specifically, it has been identified as a ligand for SdiA, a LuxR-type orphan receptor in Escherichia coli. nih.gov E. coli does not produce the common N-acyl homoserine lactone (AHL) signals but possesses the SdiA receptor, which allows it to "eavesdrop" on and respond to AHLs produced by other bacterial species. nih.gov

Research has shown that homocysteine thiolactone (HTL), which arises from the proofreading process of methionyl tRNA synthetase, can act as an endogenous ligand for SdiA. nih.gov This interaction modulates the transition of E. coli from the lag phase to the exponential growth phase. nih.gov The binding of HTL to SdiA was confirmed in vitro through differential scanning fluorimetry, and its biological effect was demonstrated by the modulation of SdiA-regulated genes. nih.gov This finding establishes that this compound can participate directly in bacterial cell-cell communication, influencing population-level behaviors.

Effects on Sigma S Levels in Bacteria

This compound (HCTL) has been identified as a positive effector of Sigma S (σS or RpoS) levels in Escherichia coli. wikipedia.orgmdpi.com Sigma S is a crucial sigma factor that acts as a key regulator of the general stress or stationary-phase response, controlling the expression of numerous genes that help the bacteria survive under nutrient-limiting and other stressful conditions.

Studies have demonstrated a direct correlation between intracellular HCTL levels and the accumulation of σS. wikipedia.org Experiments using mutant bacterial strains with altered HCTL production, as well as the addition of exogenous HCTL to wild-type cultures, confirmed this relationship. wikipedia.org Increasing concentrations of externally supplied HCTL led to a corresponding increase in σS levels, supporting the role of HCTL as a physiological signal molecule that positively regulates this critical stress response factor. wikipedia.org

Cellular Homeostasis and Viability

This compound is known to be cytotoxic and can disrupt cellular homeostasis, primarily through its high reactivity toward proteins. The thiolactone is generated metabolically from homocysteine in an error-editing reaction during protein synthesis. nih.gov Its chemical structure features an activated carboxyl group, which readily acylates the free amino groups on the side chains of protein lysine residues in a process called N-homocysteinylation. nih.gov This modification can impair or alter protein function, leading to cellular damage and contributing to the pathology associated with elevated homocysteine levels.

Role in Apoptosis and Cell Death

This compound is an active inducer of apoptosis, or programmed cell death, in various cell types, although the specific molecular pathways can differ.

In human vascular endothelial cells, homocysteine-thiolactone induces apoptosis in a concentration-dependent manner (effective range: 50-200 µM). frontiersin.org This process is characterized by features such as phosphatidylserine (B164497) exposure on the cell surface but notably proceeds independently of the caspase pathway. frontiersin.org

Conversely, in human promyeloid HL-60 cells, homocysteine thiolactone triggers apoptosis through a different mechanism. Its cytotoxic effects in these cells are mediated by an increase in intracellular reactive oxygen species, specifically hydrogen peroxide (H₂O₂). This oxidative stress, in turn, leads to the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. The activation of caspase 3 coincides with the appearance of internucleosomal DNA fragmentation, a hallmark of apoptosis. Pre-treatment of the cells with catalase, an enzyme that scavenges H₂O₂, was shown to completely block caspase 3 activity and protect the cells from apoptotic DNA damage, confirming the central role of hydrogen peroxide in this pathway.

Table 3: Role of this compound in Apoptosis

Cell TypePathwayKey MediatorsConcentration RangeSource
Human Vascular Endothelial Cells Caspase-independent apoptosisNot specified50-200 µM frontiersin.org
Human Promyeloid HL-60 Cells Caspase-dependent apoptosisHydrogen Peroxide (H₂O₂), Caspase 3Not specified

Alteration of DNA Methylation

This compound, a reactive metabolite of homocysteine, is implicated in epigenetic modifications, primarily through the alteration of DNA methylation. This process is crucial for regulating gene expression, and its dysregulation is linked to various pathological conditions. The primary mechanism involves the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for attaching methyl groups to DNA.

Elevated levels of homocysteine lead to the accumulation of S-adenosylhomocysteine (SAH), a powerful competitive inhibitor of DNMTs. nih.govjscimedcentral.com The ratio of S-adenosylmethionine (SAM), the universal methyl donor, to SAH is a critical indicator of the cell's methylation capacity. jscimedcentral.comnih.gov An increase in homocysteine shifts this balance, elevating SAH levels and thereby reducing the SAM/SAH ratio, which leads to global and gene-specific DNA hypomethylation. nih.gov

Research has demonstrated that homocysteine can induce DNA hypomethylation, which in turn affects gene expression. For instance, in human endothelial cells, homocysteine has been shown to inhibit the transcription of the cyclin A gene, a key regulator of the cell cycle. nih.gov This inhibition is achieved by eliminating methylation at specific CpG sites within the cyclin A promoter, leading to suppressed gene expression and arrested cell growth. nih.gov This effect was linked to a 30% inhibition of DNMT1 activity by homocysteine. nih.gov

The consequences of homocysteine-induced DNA hypomethylation are observed in various tissues and are associated with several diseases. This epigenetic dysregulation is considered a central mechanism explaining the negative effects of high homocysteine levels on vascular and brain health. mdpi.com

Gene/Region Cell Type Effect of Homocysteine/HCTL Observed Consequence Reference
Cyclin A PromoterHuman Endothelial CellsHypomethylation at 2 CpG sitesSuppression of cyclin A transcription, cell growth inhibition nih.gov
Global DNALymphocytes/LeukocytesDecreased DNA methylationAssociated with elevated plasma homocysteine and SAH mdpi.com
Extracellular Superoxide Dismutase (EcSOD) GeneVascular Smooth Muscle CellsHypermethylationImplicated in the formation of atherosclerosis nih.gov

Inhibition of Cellular Respiration

This compound and its parent compound, homocysteine, exert significant inhibitory effects on cellular respiration, primarily by inducing mitochondrial dysfunction. bmj.comnih.gov Mitochondria are central to cellular energy production through the process of oxidative phosphorylation, which involves the electron transport chain (ETC). A substantial body of evidence indicates that elevated homocysteine levels lead to decreased mitochondrial respiration, reduced activities of ETC complexes, and consequently, diminished ATP production. nih.govencyclopedia.pub

The mechanism often involves the post-translational modification of proteins within the mitochondria. Homocysteine thiolactone can covalently bind to lysine residues of mitochondrial proteins, a process known as N-homocysteinylation, which alters their structure and function. nih.gov This modification can directly impair the efficiency of the ETC complexes.

Furthermore, the disruption of the ETC by homocysteine leads to an increase in the production of reactive oxygen species (ROS). nih.govnih.gov This creates a vicious cycle where increased oxidative stress further damages mitochondrial components, including mitochondrial DNA and proteins, exacerbating ETC dysfunction and energy deficit. nih.govencyclopedia.pub Studies in rat kidney and heart mitochondria have shown that homocysteine inhibits respiration and impairs ATP synthesis. nih.gov The auto-oxidation of homocysteine itself contributes to ROS production, which is a key mechanism of homocysteine-induced cellular injury. nih.gov

Mitochondrial Parameter Tissue/Model System Effect of Homocysteine/HCTL Underlying Mechanism Reference
Mitochondrial RespirationRat Kidney MitochondriaInhibitionImpaired membrane potential generation nih.gov
ATP ProductionRat Kidney and Heart MitochondriaDiminishedReduced activities of ETC complexes nih.gov
Electron Transport Chain (ETC)GeneralDecreased activityPost-translational modification of proteins (N-homocysteinylation) nih.gov
Reactive Oxygen Species (ROS)Myocardial Ischemia/Reperfusion ModelIncreased productionAuto-oxidation of homocysteine, ETC dysfunction nih.govnih.gov

Pathophysiological Implications and Disease Associations

Cardiovascular Pathologies

DL-Homocysteine thiolactone is recognized as a significant contributor to cardiovascular disease through various mechanisms that affect the structure and function of the heart and blood vessels.

This compound is involved in the initial stages of atherosclerosis, a primary cause of coronary artery disease. The compound contributes to endothelial injury, a critical event in the development of atherosclerotic plaques. nih.govmdpi.com This damage to the inner lining of arteries facilitates the accumulation of lipids and inflammatory cells, leading to plaque formation. mdpi.com Furthermore, metabolites of homocysteine, including the thiolactone, have been independently implicated in cardiovascular disease and stroke. nih.gov Studies have shown that elevated levels of homocysteine are associated with premature atherosclerosis. ccjm.org The direct toxic effect of homocysteine on endothelial cells has been observed in both laboratory and animal studies, resulting in arterial damage similar to early human atherosclerosis. ccjm.org

This compound contributes to endothelial dysfunction through several pathways. It can induce endothelial damage and inflammation, which are key components of vascular injury. nih.govnih.gov The compound is known to increase oxidative stress within the vascular endothelium. nih.gov This occurs partly through the generation of reactive oxygen species (ROS), which can reduce the bioavailability of nitric oxide (NO), a critical molecule for maintaining vascular health and normal blood vessel function. nih.govmdpi.com A reduction in NO leads to impaired vasodilation, an early sign of endothelial dysfunction. nih.govmdpi.com Additionally, homocysteine and its metabolites can promote the expression of adhesion molecules and cytokines, further contributing to the inflammatory response in the endothelium. nih.gov The process of N-homocysteinylation, where homocysteine thiolactone modifies proteins, can alter their structure and function, leading to cellular damage and contributing to atherosclerosis. nih.gov

This compound has been shown to have a depressive effect on cardiac function. In isolated rat hearts, administration of this compound led to a reduction in cardiac contractility. nih.govlktlabs.com Specifically, it caused a decrease in the maximum rate of pressure development in the left ventricle (dp/dt max) and a decrease in systolic left ventricular pressure (SLVP). nih.gov Furthermore, the compound induced vasoconstriction, resulting in a significant decrease in coronary flow. nih.gov These effects highlight the potential for this compound to impair the heart's pumping ability and reduce blood supply to the heart muscle itself. nih.gov

Effects of this compound on Cardiac Parameters

ParameterEffect ObservedSignificance
Cardiac Contractility (dp/dt max)DecreaseIndicates a reduction in the force of heart muscle contraction. nih.gov
Systolic Left Ventricular Pressure (SLVP)DecreaseReflects a decrease in the pressure generated by the heart during contraction. nih.gov
Coronary Flow (CF)DecreaseShows a reduction in blood flow through the coronary arteries. nih.gov

This compound plays a role in creating a prothrombotic state, where the blood has an increased tendency to clot. This is due to its effects on various components of the hemostasis system. cas.cznih.gov The compound can alter the properties of fibrinogen, a key protein in blood clotting, leading to the formation of clots that are more resistant to breakdown. nih.govmedrxiv.org This shift in the balance of clotting and fibrinolysis towards a pro-coagulant state increases the risk of thrombosis. mdpi.com

This compound can chemically modify fibrinogen through a process called N-homocysteinylation, where it attaches to lysine (B10760008) residues on the fibrinogen molecule. mdpi.comnih.gov This modification alters the structure of the resulting fibrin (B1330869) clot. nih.gov Fibrin clots formed from homocysteinylated fibrinogen are composed of thinner, more tightly packed fibers. nih.govnih.gov This altered clot architecture makes them more resistant to fibrinolysis, the process of clot breakdown. mdpi.comnih.gov The increased resistance to lysis is a potential mechanism for the thrombotic tendency observed in individuals with elevated homocysteine levels. nih.gov Studies have shown that this modification can occur in vivo and may contribute to the prothrombotic state associated with hyperhomocysteinemia. nih.gov

Impact of this compound on Fibrin Clot Properties

Fibrin Clot CharacteristicEffect of HomocysteinylationConsequence
Fiber StructureThinner and more tightly packed fibers. nih.govnih.govCreates a denser clot. mdpi.com
FibrinolysisIncreased resistance to breakdown by plasmin. mdpi.comnih.govPromotes a prothrombotic state. mdpi.com

This compound can also influence platelet function. It has been shown to promote apoptotic events in human platelets in vitro. nih.gov This includes increased exposure of phosphatidylserine (B164497), formation of platelet microparticles, and depolarization of the mitochondrial membrane, all of which are markers of apoptosis. nih.gov Furthermore, the modification of fibrinogen by homocysteine and its thiolactone can affect platelet adhesion. tandfonline.com Unstimulated platelets showed a lower capacity to adhere to fibrinogen that had been treated with homocysteine. tandfonline.com

Association with Lipid Metabolism Disturbances

This compound (HCTL), a reactive cyclic thioester of homocysteine, has been implicated in the disturbance of lipid metabolism, contributing to the pathogenesis of atherosclerosis. nih.govdntb.gov.ua Studies have shown that HCTL and its derivatives can increase dietary atherogenesis. nih.gov Research involving rabbits fed an atherogenic diet demonstrated that treatment with HCTL hydrochloride, as well as its derivatives thioretinaco and thioretinamide, exacerbated the development of atherosclerosis. nih.gov

A significant correlation has been observed between total homocysteine levels and key lipid markers, including total cholesterol, and low-density lipoprotein (LDL) + very-low-density lipoprotein (VLDL) cholesterol. nih.gov Specifically, the administration of thioretinamide led to a notable increase in both cholesterol and LDL + VLDL levels. nih.gov This suggests that elevated homocysteine, potentially through the action of its metabolite HCTL, facilitates the deposition of lipids within arteriosclerotic plaques, thereby transforming fibrous plaques into more complex fibrolipid plaques. nih.gov The pro-atherogenic properties of HCTL are also linked to its ability to modify lipoproteins. HCTL can react with low-density lipoprotein (LDL) and high-density lipoprotein (HDL), leading to structural and functional changes in these particles that promote the formation of atherosclerotic plaques. nih.govmui.ac.ir

Furthermore, HCTL has been shown to induce pro-atherogenic changes in gene expression within human vascular endothelial cells. mui.ac.ir Another study has suggested that fatty acid binding protein 4 (FABP4) plays a crucial role in HCTL-mediated disturbances of lipid metabolism, proposing DNA methyltransferase 1 (DNMT1) as a potential therapeutic target for HCTL-related atherosclerosis. frontiersin.org

Impact of this compound on Lipid Metabolism and Atherogenesis
ParameterEffect of this compound and its DerivativesAssociated Pathological Outcome
Dietary AtherogenesisIncreasedAccelerated development of atherosclerosis nih.gov
Total CholesterolCorrelated with total homocysteine levels; Thioretinamide causes significant elevationContribution to plaque formation nih.gov
LDL + VLDL CholesterolCorrelated with total homocysteine levels; Thioretinamide causes significant elevationIncreased lipid deposition in arteries nih.gov
Lipoprotein ModificationModifies LDL and HDLFormation of atherosclerotic plaques nih.govmui.ac.ir

Neurodegenerative Disorders and Central Nervous System Effects

This compound is increasingly recognized for its neurotoxic effects and its association with a range of neurodegenerative disorders. ijmrhs.comnih.govresearchgate.net Elevated levels of homocysteine and its metabolites, including HCTL, are linked to various neurological conditions. nih.govmdpi.com The neurotoxicity of homocysteine is partly attributed to its auto-oxidation, which leads to the formation of reactive oxygen species, subsequently causing neuroinflammation and apoptosis. ijmrhs.com HCTL itself is a reactive metabolite that can lead to protein N-homocysteinylation, a post-translational modification that impairs or alters protein structure and function, contributing to cellular damage. frontiersin.orgmdpi.com

Alzheimer's Disease Pathogenesis

A growing body of evidence supports a role for this compound in the pathogenesis of Alzheimer's disease (AD). nih.govresearchgate.netnih.gov Elevated homocysteine levels are considered an emerging risk factor for AD. nih.gov HCTL and N-homocysteinylated proteins have been shown to dysregulate mTOR signaling, impair autophagy, and consequently upregulate the accumulation of amyloid-beta (Aβ), a hallmark of AD. nih.gov

Studies have demonstrated that HCTL can induce modifications in the Aβ peptide, altering its aggregation propensity. nih.gov Specifically, the homocysteinylation of lysine residues within the Aβ peptide has been found to increase its neurotoxicity by stabilizing soluble oligomeric intermediates. nih.gov Furthermore, research in mouse neuroblastoma cells has shown that treatment with HCTL leads to an increase in the levels of amyloid precursor protein (App) and Aβ. nih.gov This effect is mediated through the dysregulation of the mTOR signaling pathway and subsequent impairment of autophagy, which is responsible for clearing cellular waste, including Aβ aggregates. nih.govpreprints.org

Key Research Findings on this compound and Alzheimer's Disease
FindingMechanism of ActionReference
Increased Aβ accumulationDysregulation of mTOR signaling and impaired autophagy nih.govpreprints.org
Increased neurotoxicity of AβStabilization of soluble oligomeric intermediates of Aβ nih.gov
Upregulation of App and Aβ levelsObserved in mouse neuroblastoma cells treated with HCTL nih.gov

Stroke and Cerebrovascular Disease Link

This compound is associated with an increased risk of ischemic stroke and cerebrovascular disease. frontiersin.orgnih.gov It affects fibrin clot properties, which can contribute to thrombotic events. nih.govresearchgate.net Studies have shown that HCTL and other sulfur-containing amino acid metabolites are linked to altered fibrin clot structure and function, including increased maximum absorbance and longer clot lysis time, which are indicative of a prothrombotic state. nih.gov

The mechanism by which HCTL contributes to cerebrovascular disease involves its detrimental effects on endothelial cells. frontiersin.org Homocysteine and its metabolites can suppress the production of nitric oxide (NO) by endothelial cells, a key molecule for vasodilation and vascular health, while increasing the generation of reactive oxygen species (ROS). frontiersin.org This oxidative stress and endothelial dysfunction are considered risk factors in the pathogenesis of vascular dementia and Alzheimer's disease. ijmrhs.com Furthermore, the modification of fibrinogen by HCTL has been shown to increase its resistance to fibrinolysis, providing a potential mechanism for the thrombotic tendency observed in hyperhomocysteinemia. nih.gov

Seizure Induction and Neurological Impairments

Systemic administration of this compound has been shown to trigger seizures in animal models. researchgate.netnih.govnih.govresearchgate.net The neurotoxic effects of HCTL are believed to contribute to neuronal hyperexcitability. researchgate.net One of the proposed mechanisms for HCTL-induced seizures is the inhibition of Na+/K+-ATPase activity in various brain regions, including the cortex, hippocampus, and brain stem. nih.govresearchgate.net This inhibition can disrupt the electrochemical gradients across neuronal membranes, leading to increased neuronal excitability and seizures.

Research in rats has established a model of generalized seizures induced by HCTL, characterized by both convulsive and absence-like seizures. nih.gov The severity of these seizures can be modulated by various factors. For instance, inhibition of neuronal nitric oxide synthase has been found to increase the severity of HCTL-induced seizures. nih.gov Conversely, some studies suggest that folic acid may have an anticonvulsive effect on seizures induced by HCTL. nih.govresearchgate.net

Blood-Brain Barrier Disruption

This compound is implicated in the disruption of the blood-brain barrier (BBB), a critical protective barrier for the central nervous system. frontiersin.org Elevated levels of homocysteine have been reported to compromise the integrity of the BBB in mouse models. nih.gov The transport of homocysteine across the BBB is a regulated process involving specific transporters. frontiersin.org However, under conditions of hyperhomocysteinemia, the increased levels of homocysteine and its metabolites, such as HCTL, can lead to endothelial dysfunction and increased permeability of the BBB. nih.gov This disruption can allow harmful substances to enter the brain, contributing to neuroinflammation and neurodegeneration. ijmrhs.com

Other Systemic Pathologies

Beyond its well-documented roles in cardiovascular and neurodegenerative diseases, this compound is associated with other systemic pathologies. The fundamental mechanism of HCTL's toxicity lies in its ability to cause N-homocysteinylation of proteins, which leads to impaired protein function and can trigger autoimmune responses. nih.govfrontiersin.org This process of protein modification has been linked to a variety of pathological conditions.

For instance, the modification of proteins by HCTL can lead to cellular damage in various tissues. nih.gov It has been shown to induce apoptosis in vascular endothelial cells. mdpi.com Furthermore, HCTL is known to be toxic to neuronal and vascular endothelial cells, contributing to a wide range of diseases. frontiersin.org The chronic activation of pathological responses due to N-homocysteinylated proteins over many years is thought to be a contributing factor to the development of vascular disease and other systemic health issues. nih.gov

Renal Dysfunction

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are a common feature in patients with chronic renal failure. nih.gov While the precise mechanisms are still under investigation, post-translational protein modification and damage by homocysteine-thiolactone is considered a potential consequence of hyperhomocysteinemia in renal failure. oup.com In the context of uremia, homocysteine can be harmful to cells by producing homocysteinylated proteins. nih.gov This alteration of proteins is a plausible mechanism contributing to the pathology of chronic kidney disease.

Patients with end-stage renal disease (ESRD) often exhibit significantly increased concentrations of total plasma homocysteine (tHcy). researchgate.net While the direct measurement of this compound in relation to the progression of renal dysfunction is not extensively detailed in the available research, its role as a highly reactive metabolite of homocysteine suggests its involvement in the uremic state. The accumulation of homocysteine and its metabolites like the thiolactone can lead to macromolecule modifications in uremic patients. nih.gov

Diabetic Vascular Damage

This compound has been directly implicated in the vascular complications associated with diabetes mellitus. A study investigating Chinese patients with type 2 diabetes found that plasma concentrations of homocysteine thiolactone (HcyT) were significantly higher in this group compared to healthy controls. nih.gov Furthermore, patients with diabetic macrovasculopathy (MAVP) exhibited significantly elevated levels of both homocysteine and HcyT compared to diabetic patients without MAVP. nih.gov

The research highlights a positive correlation between plasma HcyT concentrations and the urinary albumin/creatinine ratio, a key indicator of diabetic nephropathy. nih.gov This suggests a potential role for this compound in the development of kidney damage in diabetic patients. The interaction of homocysteine thiolactone with proteins, leading to their homocysteinylation and loss of function, is a crucial mechanism in this process. nih.gov This protein damage is thought to contribute to the endothelial dysfunction that underlies diabetic vascular complications. nih.govnih.gov

ParameterPatients with Type 2 DiabetesHealthy ControlsSignificance (P-value)
Plasma Homocysteine (μmol/L)9.28 (7.51-11.82)5.64 (5.17-8.00)0.01
Plasma Homocysteine Thiolactone (nmol/L)3.38 (2.94-4.73)2.91 (2.77-3.08)<0.05

Table 1: Comparison of Plasma Homocysteine and Homocysteine Thiolactone Levels in Patients with Type 2 Diabetes and Healthy Controls. Data are presented as median (25th and 75th quartiles). nih.gov

ParameterPatients with Macrovasculopathy (MAVP)Patients without MAVPSignificance (P-value)
Plasma Homocysteine (μmol/L)10.36 (7.67-12.45)7.85 (6.76-10.52)<0.05
Plasma Homocysteine Thiolactone (nmol/L)4.27 (3.02-5.11)3.12 (2.63-3.77)<0.05

Table 2: Plasma Homocysteine and Homocysteine Thiolactone Levels in Type 2 Diabetes Patients With and Without Macrovasculopathy. Data are presented as median (25th and 75th quartiles). nih.gov

Implications in Cancer, Psoriasis, and Hypothyroidism

While direct research on the specific role of this compound in cancer, psoriasis, and hypothyroidism is limited, the broader context of disturbed homocysteine metabolism in these conditions suggests its potential involvement.

Cancer: Abnormal homocysteine metabolism has been associated with neoplasia. nih.gov Studies on malignant cell cultures have shown that homocysteine thiolactone becomes incorporated into cellular proteins, a process termed "thiolation". nih.gov This is in contrast to normal cells where the incorporated homocysteine thiolactone is released by acid hydrolysis. nih.gov This suggests that malignant cells may have a deficiency in a mechanism that prevents this protein modification by homocysteine thiolactone. nih.gov The formation of covalent adducts between homocysteine thiolactone and protein residues can lead to insoluble and potentially toxic protein aggregates, a mechanism that could contribute to the pathophysiology of cancer. nih.gov

Psoriasis: Psoriasis, a chronic inflammatory skin disease, is associated with significantly higher serum levels of homocysteine. nih.govnih.gov While the direct role of this compound has not been extensively studied, the known pro-inflammatory effects of homocysteine may be mediated in part by its reactive metabolites. Homocysteine can promote the immuno-inflammatory process by activating certain immune cells and enhancing the production of pro-inflammatory cytokines, which are key in the immunopathogenesis of psoriasis. nih.govnih.gov

Hypothyroidism: Hypothyroidism is associated with elevated plasma concentrations of total homocysteine. nih.gov This is thought to be due to a decrease in the hepatic levels of enzymes involved in homocysteine metabolism. nih.gov Thyroid hormone replacement therapy has been shown to significantly decrease fasting homocysteine levels. nih.gov Although a direct link to this compound has not been established, the altered homocysteine metabolism in hypothyroidism could potentially lead to increased formation of this reactive metabolite, contributing to the increased cardiovascular risk seen in these patients. viamedica.pl

Developmental Abnormalities (e.g., Neural Tube Defects)

There is compelling experimental evidence linking this compound to developmental abnormalities, particularly neural tube defects (NTDs). In a study using an avian embryo model, direct treatment with L-homocysteine thiolactone was shown to induce neural tube defects. nih.govnih.gov

In this research, a teratogenic dose of 100 mM L-homocysteine thiolactone was administered to embryos during the early stages of development. nih.govnih.gov This treatment resulted in 27% of the embryos exhibiting neural tube defects when examined at 53 hours of incubation. nih.govnih.gov When the treatment was administered during the period of heart septation, 11% of the surviving embryos showed neural tube defects, and 23% had ventricular septal defects. nih.govnih.gov

TreatmentTiming of Treatment (Incubation Days)Harvest TimeIncidence of Neural Tube Defects
100 mM L-homocysteine thiolactone0, 1, and 253 hours (Stage 14)27%
100 mM L-homocysteine thiolactone2, 3, and 4Day 911%

Table 3: Incidence of Neural Tube Defects in Avian Embryos Treated with L-Homocysteine Thiolactone. nih.govnih.gov

The proposed mechanism for this teratogenic effect involves an impaired DNA damage response. nih.gov A recent study demonstrated that high levels of homocysteine-thiolactone (HTL) lead to reduced expression of the MENIN protein. nih.gov This, in turn, downregulates H3K4me3 modifications, weakening the Atr-Chk1-NER pathway and ultimately resulting in the occurrence of NTDs. nih.gov These findings support the hypothesis that homocysteine, and specifically its reactive metabolite this compound, can directly cause dysmorphogenesis of the neural tube. nih.gov

Enzymatic Detoxification and Regulatory Mechanisms

Identification and Characterization of DL-Homocysteine Thiolactone Hydrolases

Several key enzymes, distributed across different cellular compartments and in circulation, have been identified as possessing homocysteine thiolactonase (HTLase) activity. These enzymes, while belonging to different protein families, share the common function of hydrolyzing the thioester bond of HTL. oatext.comnih.gov The primary and most well-characterized of these are Serum Paraoxonase 1 (PON1), the cytoplasmic Bleomycin (B88199) Hydrolase (BLMH), and the mitochondrial Biphenyl (B1667301) Hydrolase-like (BPHL) enzyme. oatext.commdpi.comnih.gov

Serum Paraoxonase 1 (PON1)

PON1 is a calcium-dependent esterase synthesized in the liver and circulates in the bloodstream bound to high-density lipoprotein (HDL). oatext.comoatext.commdpi.com It was the first enzyme to be identified with the ability to hydrolyze HTL. oatext.commdpi.com The association of PON1 with HDL is crucial for its stability and function. mdpi.comarchivesofmedicalscience.com While named for its ability to hydrolyze the organophosphate paraoxon, a significant physiological role of PON1 is the detoxification of HTL. nih.govnih.gov This HTLase activity of PON1 is considered a key part of its anti-atherogenic properties. nih.gov In fact, the HTLase activity of PON1 is a more significant predictor of cardiovascular disease than its activity towards non-physiological substrates like paraoxon. oatext.com Studies have shown that lower serum PON1 activity is associated with increased levels of N-homocysteinylated proteins, highlighting its protective role in vivo. oatext.commdpi.com

Table 1: Characteristics of Serum Paraoxonase 1 (PON1) as an HTL Hydrolase

CharacteristicDescriptionReferences
Location Serum, associated with High-Density Lipoprotein (HDL) oatext.com, oatext.com, mdpi.com
Cofactor Calcium (Ca2+) oatext.com, oatext.com
Primary Function Hydrolysis of homocysteine thiolactone (HTL) to homocysteine mdpi.com, nih.gov, nih.gov
Clinical Relevance Anti-atherogenic properties, predictor of cardiovascular disease risk oatext.com, nih.gov
Genetic Polymorphisms The Q192R polymorphism affects HTLase activity, with the R allele showing higher activity. researchwithrutgers.com

Cytoplasmic Bleomycin Hydrolase (BLMH)

Bleomycin hydrolase (BLMH) is a cysteine protease found in the cytoplasm of various tissues, including the liver and brain. oatext.comoatext.comwikipedia.orgnih.gov While initially named for its ability to inactivate the chemotherapeutic drug bleomycin, it was later identified as a potent HTLase. oatext.comwikipedia.orgnih.gov BLMH plays a crucial role in intracellular detoxification of HTL. researchgate.net Studies in mice have demonstrated that the deletion of the Blmh gene leads to increased levels of HTL in the brain and kidneys, as well as elevated plasma levels of N-homocysteinylated proteins. oatext.com Furthermore, a decrease in BLMH activity has been observed in the brains of Alzheimer's disease patients, suggesting a potential role in the pathology of neurodegenerative diseases. mdpi.comnih.gov

Table 2: Characteristics of Cytoplasmic Bleomycin Hydrolase (BLMH) as an HTL Hydrolase

CharacteristicDescriptionReferences
Location Cytoplasm of various organs, including liver and brain oatext.com, wikipedia.org, oatext.com
Enzyme Class Cysteine protease wikipedia.org
Primary Function Intracellular hydrolysis of homocysteine thiolactone (HTL) researchgate.net
Clinical Relevance Implicated in Alzheimer's disease and neurotoxicity mdpi.com, nih.gov
Genetic Polymorphisms The Ile443Val polymorphism has been associated with an increased risk for Alzheimer's disease. oatext.com

Mitochondrial Biphenyl Hydrolase-like (BPHL) Enzyme

The Biphenyl Hydrolase-like (BPHL) enzyme, also known as valacyclovir (B1662844) hydrolase, is a serine hydrolase located in the mitochondria and is highly expressed in the liver and kidneys. oatext.comoatext.commdpi.comnih.gov It was the third major enzyme identified to possess significant HTLase activity. mdpi.comnih.gov BPHL is a member of the alpha/beta hydrolase fold family. oatext.com Although it can hydrolyze the antiviral prodrug valacyclovir, its high efficiency in hydrolyzing HTL suggests this is a key physiological function. mdpi.comuniprot.org The mitochondrial localization of BPHL points to a specific role in protecting this vital organelle from the damaging effects of HTL. oatext.commdpi.com

Table 3: Characteristics of Mitochondrial Biphenyl Hydrolase-like (BPHL) Enzyme as an HTL Hydrolase

CharacteristicDescriptionReferences
Location Mitochondria, highly expressed in liver and kidney oatext.com, mdpi.com, nih.gov, oatext.com
Enzyme Class Serine hydrolase oatext.com, uniprot.org
Primary Function Mitochondrial hydrolysis of homocysteine thiolactone (HTL) mdpi.com, oatext.com
Substrate Specificity Efficiently hydrolyzes HTL; also hydrolyzes valacyclovir mdpi.com, nih.gov, uniprot.org

Stereospecificity of Detoxifying Enzymes

The enzymatic detoxification of HTL exhibits a notable degree of stereospecificity, with a clear preference for the naturally occurring L-enantiomer. oatext.commdpi.com

Purified human serum PON1 demonstrates a preference for L-HTL as its physiological substrate. oatext.com However, it can also hydrolyze the non-physiological D-HTL, albeit at a significantly slower rate. oatext.com

In contrast, human BLMH displays absolute stereospecificity for L-HTL. oatext.commdpi.com It does not hydrolyze D-HTL, indicating a highly selective active site tailored to the natural form of the substrate. oatext.commdpi.com

The substrate specificity of BPHL also shows a preference for L-amino acid esters, which aligns with its efficient hydrolysis of L-HTL. nih.gov This stereoselectivity underscores the targeted nature of these enzymatic defense mechanisms against the endogenously produced form of HTL.

Role of Detoxification in Mitigating Protein Damage and Autoimmune Responses

The primary mechanism by which HTL causes cellular damage is through a process called N-homocysteinylation, where it forms isopeptide bonds with the lysine (B10760008) residues of proteins. oatext.comnih.govnih.govmdpi.com This modification can alter the structure and function of proteins, leading to their aggregation and the generation of toxic, pro-inflammatory, and pro-thrombotic species. oatext.comoatext.commdpi.com Such modified proteins can also be recognized as foreign by the immune system, triggering autoimmune responses. mdpi.comencyclopedia.pubresearchgate.netnih.gov

The enzymatic hydrolysis of HTL by PON1, BLMH, and BPHL is a critical protective mechanism that directly mitigates this damage. mdpi.comnih.gov By converting HTL to homocysteine, these enzymes prevent the formation of N-homocysteinylated proteins. mdpi.comnih.gov Evidence for this protective role is substantial. In humans, PON1 activity is inversely correlated with the levels of N-homocysteinylated proteins in the plasma. oatext.com Similarly, in animal models, the absence of these enzymes leads to an accumulation of N-homocysteinylated proteins. oatext.com Therefore, the detoxification of HTL is essential for preserving protein integrity and preventing the downstream consequences of protein damage, including the initiation of autoimmune reactions. mdpi.comnih.gov

Research Methodologies and Experimental Models

In Vitro Experimental Systems

In vitro models provide controlled environments to investigate the direct effects of DL-homocysteine thiolactone on specific cells and organs, independent of systemic influences.

Cell culture systems are fundamental tools for examining the cellular and molecular impacts of this compound. Various cell lines are employed to model different aspects of diseases associated with hyperhomocysteinemia.

Human cell cultures have been instrumental in demonstrating that in states of deregulated homocysteine metabolism, cells produce and secrete homocysteine thiolactone. nih.gov This reactive thioester is then incorporated into cellular and extracellular proteins by acylating the side-chain amino groups of lysine (B10760008) residues. nih.gov This process, known as N-homocysteinylation, is considered a key mechanism for the cell damage and pathology observed in hyperhomocysteinemia. nih.govmdpi.com

Studies using Human Vascular Endothelial Cells (HUVEC) have shown that homocysteine thiolactone possesses stronger cytotoxic and pro-inflammatory properties compared to homocysteine itself. nih.gov In HUVEC models, both compounds were found to promote cell death, but homocysteine thiolactone was significantly more efficient at activating caspase-3, a key enzyme in apoptosis, and inducing the secretion of the pro-inflammatory chemokine IL-8. nih.gov Furthermore, research on model endothelial and tumor cell lines suggests that homocysteine thiolactone may act as a pro-angiogenic compound. nih.gov

The table below summarizes key findings from studies using cell culture models to investigate this compound.

Cell ModelKey FindingsReference
Human Umbilical Vein Endothelial Cells (HUVEC) Homocysteine thiolactone is more cytotoxic and pro-inflammatory than homocysteine, showing greater efficiency in activating caspase-3 and inducing IL-8 secretion. nih.gov
Human Cell Cultures (General) Cells with deregulated homocysteine metabolism produce homocysteine thiolactone, which is then incorporated into proteins via N-homocysteinylation. nih.gov
Endothelial and Tumor Cell Lines In contrast to homocysteine, homocysteine thiolactone does not exhibit anti-angiogenic properties and may behave as a pro-angiogenic compound. nih.gov
Chicken Embryo Cardiac Tissue Explants Homocysteine thiolactone inhibits the growth of cardiac tissue explants in a dose-dependent manner, indicating a cardiotoxic effect. scispace.com

Isolated organ perfusion allows for the study of an organ's response to a substance in isolation from the body's systemic circulation. wikipedia.org This technique is valuable for understanding the direct physiological and pathological effects of compounds like this compound on specific organs.

The isolated rat heart model has been used to evaluate the influence of this compound on cardiac contractility, coronary flow, and oxidative stress. nih.gov In these experiments, perfusion with this compound induced significant changes in myocardial function. nih.gov Specifically, it led to a decrease in the maximum rate of pressure development (dp/dt max), systolic left ventricular pressure (SLVP), and coronary flow (CF). nih.gov These findings are consistent with results from other investigations into both acute and chronic models of hyperhomocysteinemia. nih.gov

The following table details the effects of this compound on various parameters in the isolated rat heart model.

ParameterEffect of this compound (10 μM)Reference
Systolic Left Ventricular Pressure (SLVP) Significant Decrease nih.gov
Maximum Rate of Pressure Development (dp/dt max) Significant Decrease nih.gov
Coronary Flow (CF) Significant Decrease nih.gov
Superoxide (B77818) Anion (O₂⁻) No Significant Change nih.gov
Hydrogen Peroxide (H₂O₂) No Significant Change nih.gov
Nitrite (NO₂⁻) No Significant Change nih.gov
Thiobarbituric Acid Reactive Substances (TBARS) No Significant Change nih.gov

In Vivo Animal Models of Hyperhomocysteinemia

Animal models are indispensable for studying the systemic effects of elevated homocysteine and its derivatives, including this compound, in a complex biological system. mdpi.comnih.gov These models can be induced through genetic manipulation or dietary interventions to mimic human hyperhomocysteinemia. nih.govahajournals.org

Rodents, particularly rats and mice, are the most commonly used animals in hyperhomocysteinemia research due to their well-characterized genetics and physiology. nih.govresearchgate.net Dietary administration of this compound to rats has been shown to be a successful experimental approach to increase plasma and liver concentrations of homocysteine, thereby inducing hyperhomocysteinemia to study its effects on metabolic pathways, such as cholesterol metabolism. nih.govovid.com Similarly, L-homocysteine thiolactone hydrochloride can be used to create models of hyperhomocysteinemia in mice. researchgate.net The sand rat (Psammomys obesus) has also been used as an experimental model. viamedica.pl

While rodent models are prevalent, larger animals are also utilized to investigate hyperhomocysteinemia, as their cardiovascular systems can be more analogous to humans. Several species, including baboons, monkeys, and minipigs, have been used to investigate vascular structure and function in hyperhomocysteinemia. ahajournals.org The use of pigs, in particular, has been noted in studies seeking to identify suitable disease models for human hyperhomocysteinemia. nih.gov

Hyperhomocysteinemia can be induced in animal models through two primary approaches: dietary modification and genetic manipulation. nih.gov

Dietary Induction: This method involves altering the diet to disrupt normal homocysteine metabolism. Common strategies include:

High Methionine Diets: Increasing the intake of methionine, the precursor to homocysteine, elevates metabolic flux through the methionine cycle. nih.govviamedica.pl

Vitamin Deficiencies: Creating diets deficient in B vitamins such as folate, vitamin B6, and/or vitamin B12 limits the enzymatic conversion of homocysteine through remethylation or transsulfuration pathways. nih.govjci.org

Direct Supplementation: Adding homocysteine or its derivatives, like this compound, directly to the diet or drinking water. nih.govnih.gov

Genetic Induction: This approach involves creating genetic models to avoid potential confounding effects of dietary interventions. nih.govahajournals.org These models typically involve the targeted deletion (knockout) of genes encoding key enzymes in homocysteine metabolism. ahajournals.org Examples include mice with targeted disruptions of genes such as:

Cbs (Cystathionine β-synthase): Deficiency in this enzyme impairs the conversion of homocysteine to cystathionine (B15957), leading to severe hyperhomocysteinemia. nih.govahajournals.org

Mthfr (Methylenetetrahydrofolate reductase): This enzyme is crucial for the remethylation of homocysteine to methionine. researchgate.net

Mtr (Methionine synthase): Disruption of this gene also limits the remethylation pathway. nih.govahajournals.org

These genetic and dietary methods can also be combined to generate a wider range of plasma homocysteine levels for study. nih.gov Comparative studies have shown that while both genetic and dietary models result in hyperhomocysteinemia, they can alter the expression of different sets of proteins involved in metabolism and antioxidant defense. nih.govuiowa.edu

The table below summarizes the different approaches to inducing hyperhomocysteinemia in animal models.

Induction MethodApproachKey FeaturesReferences
Dietary High Methionine DietIncreases the metabolic precursor to homocysteine. nih.govjci.org
Vitamin B Deficiency (Folate, B6, B12)Impairs enzymatic pathways that clear homocysteine. nih.govjci.org
Direct Homocysteine/Thiolactone SupplementationDirectly introduces the compound to be studied. nih.govnih.gov
Genetic Cbs Gene KnockoutImpairs the transsulfuration pathway. nih.govahajournals.org
Mthfr Gene KnockoutImpairs the remethylation pathway. researchgate.net
Combined Genetic Model + Dietary InterventionAllows for a wider and more controlled range of hyperhomocysteinemia levels. nih.gov

Analytical Techniques for Quantification in Biological Samples

The accurate quantification of this compound (HTL) in biological matrices is crucial for understanding its physiological and pathological roles. Various analytical methodologies have been developed and refined to achieve the necessary sensitivity and selectivity for its detection in complex samples such as plasma, urine, and saliva. researchgate.net These techniques often involve chromatographic separation coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) based methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of HTL in biological fluids. nih.gov Its versatility allows for coupling with a range of detectors, each offering distinct advantages in terms of sensitivity, selectivity, and accessibility.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of HTL. researchgate.net This technique offers high specificity by monitoring unique precursor-to-product ion transitions. A validated LC-MS/MS method for quantifying HTL in human plasma utilized a ZIC HILIC column for chromatographic separation with a gradient elution of acetonitrile and water containing 0.1% formic acid, achieving a run time of 5 minutes. researchgate.netresearchgate.net Quantification was performed in multiple reaction monitoring (MRM) mode. researchgate.net This method demonstrated good linearity over a range of 0.5–32.5 nmol/ml. researchgate.netresearchgate.net For urine samples, an HPLC-MS/MS assay was developed using hydrophilic interaction chromatography (HILIC) conditions, with homoserine lactone (HSL) as an internal standard. nih.gov This method achieved a limit of quantification (LOQ) of 20 nmol/L and a linear range of 20-400 nmol/L. nih.gov

Table 1: Performance Characteristics of an HPLC-MS/MS Method for HTL Quantification in Human Plasma

Parameter Value
Linearity Range 0.5–32.5 nmol/ml
Run Time 5 minutes
Column Type ZIC HILIC
Ionization Mode Multiple Reaction Monitoring (MRM)

HPLC methods coupled with fluorescence detection offer high sensitivity, often requiring derivatization of the analyte to introduce a fluorophore. For HTL analysis, on-column derivatization with o-phthaldialdehyde (OPA) is a common strategy. researchgate.net In one method, HTL is first hydrolyzed to homocysteine in an alkaline medium, which then reacts with OPA to form a highly fluorescent derivative. nih.govmdpi.com This allows for fluorimetric detection with excitation at 370 nm and emission at 480 nm. researchgate.netnih.govmdpi.com An automated flow method based on this principle reported the ability to quantify as low as 100 nmol L−1 of HTL in aqueous solutions. nih.govmdpi.com A separate HPLC-fluorescence method for urinary HTL also employed on-column derivatization with OPA and achieved a limit of quantification (LOQ) of 20 nmol/L, with a linear range of 20-400 nmol/L. nih.gov Another assay for plasma samples reported a linear range from 0.25 to 10 µmol/L, with an LOQ of 0.25 µmol/L. researchgate.net

Table 2: Comparison of HPLC-Fluorescence Detection Methods for HTL

Sample Matrix Derivatization Agent Limit of Quantification (LOQ) Linearity Range
Urine o-phthaldialdehyde (OPA) 20 nmol/L 20-400 nmol/L
Plasma o-phthaldialdehyde (OPA) 0.25 µmol/L 0.25-10 µmol/L
Aqueous Solution o-phthaldialdehyde (OPA) 100 nmol/L Not specified

HPLC with ultraviolet (UV) detection is a widely accessible technique. While HTL itself has a UV absorbance maximum at 240 nm, direct measurement often lacks the sensitivity and selectivity required for biological samples. nih.gov To overcome this, derivatization is employed to enhance UV detection. A method was developed for determining HTL in human urine using pre-column derivatization with 1-benzyl-2-chloropyridinium bromide (BBCP). chromatographytoday.comnih.gov The resulting 2-S-pyridinium derivative is UV-active and can be monitored at 316 nm. nih.gov The chromatographic separation is achieved on a C18 column with a gradient elution of 0.1% acetic acid and acetonitrile, with a run time of six minutes. chromatographytoday.comnih.gov This assay demonstrated linearity within a range of 0.1-1.0 µmol/L in urine and a limit of quantification of 100 nmol/L. nih.gov

Table 3: Key Parameters of an HPLC-UV Method for Urinary HTL

Parameter Details
Derivatization Agent 1-benzyl-2-chloropyridinium bromide (BBCP)
Detection Wavelength 316 nm
Column Zorbax SB-C18
Analysis Time 6 minutes
Linearity Range 0.1-1.0 µmol/L
Limit of Quantification 100 nmol/L

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte before analysis. Common techniques for HTL include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). chromatographytoday.comnih.gov For instance, a two-step LLE using chloroform followed by re-extraction with hydrochloric acid has been used for urine samples before derivatization. nih.govchromatographytoday.com In plasma, silica-based SPE has been employed. nih.gov Ultrafiltration is another technique used to separate HTL from macromolecules. nih.gov

Derivatization is a key step in many HPLC and GC-MS methods for HTL to improve chromatographic properties, volatility, or detector response. nih.gov

For Fluorescence Detection: o-phthaldialdehyde (OPA) is reacted with the primary amine of homocysteine (after hydrolysis of HTL) to yield a fluorescent product. nih.govnih.gov

For UV Detection: 1-benzyl-2-chloropyridinium bromide (BBCP) reacts with the thiol group of homocysteine (following reduction) to form a UV-absorbing derivative. chromatographytoday.comnih.gov

For Mass Spectrometry: Derivatization is often performed to enhance volatility for GC-MS. Reagents like heptafluorobutyric anhydride and isobutyl chloroformate are used. nih.govnih.gov For LC-MS/MS, derivatization is less common as the native molecule can often be detected with sufficient sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity and is a well-established technique for the quantification of small molecules. nih.gov For the analysis of HTL, which is non-volatile, a derivatization step is necessary to convert it into a form suitable for gas chromatography. nih.govnih.gov

A robust GC-MS method for determining HTL in human urine involves derivatization with isobutyl chloroformate. nih.gov The analysis is performed with a run time of 15 minutes, and the mass spectrometer is operated in electron impact mode. nih.gov This method achieved a limit of detection (LOD) of 0.005 nmol/mL and a limit of quantification (LOQ) of 0.01 nmol/mL, with a linear range of 0.01-0.20 nmol/mL. nih.gov The accuracy of this method ranged from 98.0% to 103.2%. nih.gov

Another GC-MS method developed for plasma analysis uses heptafluorobutyric anhydride for derivatization after solid-phase extraction. nih.gov This method utilizes negative chemical ionization (NCI) for enhanced sensitivity, with a deuterated internal standard (d4-HTL) to improve accuracy. nih.gov It reported a detection limit of 1.7 nmol/L and a quantification limit of 5.2 nmol/L, with a linear range up to 40 nmol/L. nih.gov For saliva and urine, a method involving derivatization with N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) has been reported, with an LOQ of 0.05 µmol L⁻¹. researchgate.net

Table 4: Performance Data for GC-MS Methods for HTL Quantification

Sample Matrix Derivatization Agent Ionization Mode Limit of Quantification (LOQ) Linearity Range
Human Urine Isobutyl chloroformate Electron Impact (EI) 0.01 nmol/mL 0.01-0.20 nmol/mL
Human Plasma Heptafluorobutyric anhydride Negative Chemical Ionization (NCI) 5.2 nmol/L up to 40 nmol/L
Saliva/Urine MSTFA and TMCS Not specified 0.05 µmol L⁻¹ 0.05 - 1 µmol L⁻¹

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) and its variant, Capillary Zone Electrophoresis (CZE), have been established as effective analytical techniques for the determination of this compound (HTL) in biological matrices, particularly in human urine. researchgate.netfao.orgnih.gov These methods are valued for their simplicity, speed, sensitivity, and low consumption of reagents. researchgate.netfao.orgnih.gov

A validated CZE method coupled with single drop microextraction (SDME) has been developed for quantifying HTL in urine. researchgate.netfao.orgnih.gov The procedure involves minimal sample preparation, consisting of centrifugation and dilution, followed by on-line SDME within the CE system. researchgate.netfao.org Ultraviolet (UV) detection is typically performed at 240 nm. researchgate.netfao.orgnih.gov Using a phosphate buffer (e.g., 0.1 M, pH 4.75) as the background electrolyte, effective separation can be achieved in approximately 6 minutes under a separation voltage of around 24 kV. researchgate.netfao.orgnih.gov This methodology has demonstrated good precision and high accuracy, with a limit of detection (LOD) as low as 25 nM and a limit of quantification (LOQ) of 50 nM in urine. researchgate.netfao.orgnih.gov

Further enhancements to the sensitivity of CE methods have been achieved by combining off-line SDME with field amplified sample injection (FASI). mdpi.com This approach significantly improves pre-concentration of HTL within the separation capillary before analysis. mdpi.com The FASI-CE method can achieve an LOD of 0.04 µmol/L and an LOQ of 0.1 µmol/L for HTL in urine, with electrophoretic separation completed within 7 minutes. mdpi.com

Beyond quantification, CE is also a valuable tool for studying the biochemical effects of homocysteine thiolactone. It has been successfully employed for the rapid screening and monitoring of homocysteine thiolactone-induced protein oligomerization (HTPO). nih.govnih.gov This application allows for the separation and analysis of protein monomers and aggregates, providing a means to investigate the inhibitory effects of therapeutic agents on HTPO. nih.govnih.gov Separations can be accomplished in under 70 seconds, offering a significant improvement in analysis time compared to traditional methods like SDS-PAGE. nih.govnih.gov

ParameterCZE with on-line SDMECZE with off-line SDME and FASI
Sample Matrix Human UrineHuman Urine
Separation Time ~6.04 min~7 min
Detection Wavelength 240 nm240 nm
Limit of Detection (LOD) 25 nM0.04 µmol/L
Limit of Quantification (LOQ) 50 nM0.1 µmol/L
Linear Range 50-200 nM0.1-0.5 µmol/L
Recovery 92.7-115.5%94.9-102.7%

Molecular and Genetic Research Approaches

Gene Expression Profiling (e.g., Microarray Technology, RT-qPCR)

Gene expression profiling has been instrumental in elucidating the molecular consequences of elevated this compound levels. Microarray technology, a high-throughput method for analyzing the expression of thousands of genes simultaneously, has been employed to study the effects of HTL on human vascular endothelial cells. nih.gov

In one key study, microarray analysis revealed that homocysteine thiolactone is a potent modulator of gene expression, significantly altering the expression of 113 mRNAs in human umbilical vein endothelial cells (HUVECs). nih.gov This was a distinct and more extensive pattern of gene regulation compared to its precursor, homocysteine (Hcy), which only affected 30 mRNAs. nih.gov The magnitude of these changes in gene expression was generally observed to increase with higher concentrations of the metabolite. nih.gov

To validate the findings from microarray analyses, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is commonly used. nih.gov RT-qPCR is a sensitive technique that allows for the precise measurement of the expression levels of specific genes. nih.gov In the context of HTL research, RT-qPCR has been used to confirm the differential expression of selected genes identified by microarrays, such as AHCY, MTR, MTRR, and CBS, which are involved in one-carbon metabolism. nih.gov Furthermore, RT-qPCR has been utilized to analyze the transcription of genes like Men1 in tissues and cells exposed to high levels of HTL, providing insights into its role in epigenetic modification and DNA damage response pathways. nih.gov

TechnologyApplication in HTL ResearchKey Findings
Microarray Technology Global gene expression analysis in HUVECs treated with HTL.HTL treatment regulated 113 mRNAs, inducing a unique gene expression pattern compared to Hcy. nih.gov
RT-qPCR Validation of microarray data and targeted gene expression analysis.Confirmed microarray results for genes in one-carbon metabolism. nih.gov Showed reduced Men1 expression in cells treated with HTL. nih.gov

Bioinformatic Analysis of Molecular Pathways and Networks

Following gene expression profiling, bioinformatic analysis is crucial for interpreting the large datasets generated and understanding the biological implications of altered gene expression caused by this compound. Tools such as PANTHER (Protein ANalysis THrough Evolutionary Relationships), DAVID (Database for Annotation, Visualization and Integrated Discovery), and Ingenuity Pathway Analysis (IPA) are used to identify and analyze the molecular pathways and biological networks that are significantly affected. nih.gov

Studies on human vascular endothelial cells have shown that the genes regulated by homocysteine thiolactone are enriched in 30 distinct molecular pathways. mdpi.com The most significantly affected pathways include chromatin organization, one-carbon metabolism, and various lipid-related processes. nih.govnih.gov This is a unique profile compared to homocysteine and N-Hcy-protein, which primarily affect pathways related to blood coagulation and sulfur amino acid metabolism. nih.govnih.gov

IPA network analysis has further revealed that the top-scoring biological networks impacted by homocysteine thiolactone are related to cardiovascular disease and function. nih.gov These analyses help to build a comprehensive picture of how HTL contributes to pathology, linking its effects on gene expression to specific cellular processes and disease states like atherosclerosis and coronary heart disease. nih.govnih.gov

Bioinformatic Tool/ApproachApplication in HTL ResearchTop Pathways/Networks Identified
PANTHER, DAVID, IPA Analysis of microarray data from HTL-treated endothelial cells.Identification of molecular pathways and biological networks. nih.gov
Pathway Analysis Functional annotation of genes regulated by HTL.Chromatin organization, one-carbon metabolism, lipid-related processes, blood coagulation, sulfur amino acid metabolism. nih.govmdpi.comnih.gov
Network Analysis (IPA) Identification of high-level biological functions and diseases.Cardiovascular disease and function; atherosclerosis. nih.gov

Genetic Linkage Analysis for Homocysteine Levels

While direct genetic linkage analyses for this compound levels are not prominent, genome-wide linkage scans for its metabolic precursor, total plasma homocysteine (tHcy), provide critical insights into the genetic architecture that influences HTL production. The heritability of tHcy levels is significant, estimated to be around 44%, indicating a substantial genetic component. nih.govahajournals.org

Genetic linkage analysis in family pedigrees is a powerful method to identify chromosomal regions (quantitative trait loci or QTLs) that may harbor genes influencing a particular trait. nih.govahajournals.org These studies have successfully identified several genomic loci linked to variations in plasma homocysteine concentrations.

For example, multipoint linkage analyses have identified suggestive linkage for tHcy levels on several chromosomes:

Chromosome 16q: A region showing suggestive linkage with a logarithm of odds (LOD) score of 1.76. nih.gov

Chromosome 12q: Weaker evidence of linkage was found with a LOD score of 1.57. nih.gov

Chromosome 13q: Another region with weaker evidence of linkage, showing a LOD score of 1.52. nih.gov

Chromosome 17q24: A study in Dominican families found significant evidence for linkage with a maximum LOD (MLOD) score of 2.66. ahajournals.org

Chromosome 2p21: The same study reported modest evidence for linkage with an MLOD of 1.77. ahajournals.org

These linkage studies provide essential data for identifying novel genes and understanding the genetic mechanisms that lead to elevated homocysteine levels, which in turn can increase the formation of the reactive metabolite, homocysteine thiolactone. ahajournals.org

Studies on Quorum Sensing and Cell-Cell Signaling

This compound serves as a structural scaffold in the synthesis of molecules designed to modulate quorum sensing (QS) in bacteria. nih.gov Quorum sensing is a form of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. nih.govmdpi.com

In many Gram-negative bacteria, QS is mediated by N-acylated L-homoserine lactones (AHLs). nih.gov However, the lactone ring of AHLs is susceptible to hydrolysis at biological pH. nih.gov Research has focused on creating more stable synthetic modulators of QS receptors. N-acyl L-homocysteine thiolactones have emerged as promising candidates. nih.govnih.gov

Studies have shown that libraries of thiolactone derivatives, synthesized from this compound, can act as potent modulators of QS receptors like RhlR in the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.govnih.gov These synthetic thiolactones exhibit improved hydrolytic stability compared to their homoserine lactone counterparts. nih.gov They have been shown to be highly selective for specific QS receptors (e.g., RhlR over LasR in P. aeruginosa) and are active in the bacterial environment. nih.govnih.gov This research identifies N-acyl L-homocysteine thiolactones as robust chemical tools for dissecting the complex circuitry of bacterial communication and as potential leads for developing anti-infective strategies that target QS. nih.gov

Therapeutic and Intervention Strategies

Nutritional Interventions to Modulate DL-Homocysteine Thiolactone Levels

Vitamin B Supplementation (Folic Acid, B6, B12)

Deficiencies in B vitamins, specifically folic acid (B9), pyridoxine (B80251) (B6), and cobalamin (B12), are linked to elevated levels of homocysteine, a precursor to the more reactive and toxic this compound. nih.govalzdiscovery.org These vitamins are essential cofactors for the enzymes that metabolize homocysteine. nih.gov When the activity of these enzymes is impaired due to vitamin deficiencies, homocysteine accumulates and is subsequently converted to this compound. mdpi.com

Supplementation with folic acid, vitamin B6, and vitamin B12 can help to lower homocysteine levels in the blood. nih.govalzdiscovery.org By facilitating the remethylation and transsulfuration pathways of homocysteine metabolism, these vitamins reduce the substrate available for conversion into this compound. nih.govmdpi.com Studies have shown that B vitamin supplementation can lower plasma homocysteine levels, which is particularly beneficial for individuals with mild cognitive impairment who often present with elevated homocysteine. alzdiscovery.orgnih.gov In cell cultures, vitamin B12 and folate have been shown to inhibit the biogenesis of N-homocysteinylated proteins, a process mediated by homocysteine thiolactone. mdpi.compreprints.org

VitaminRole in Homocysteine MetabolismImpact on this compound
Folic Acid (B9) Acts as a methyl donor for the remethylation of homocysteine to methionine. nih.govReduces the pool of homocysteine available for conversion to its thiolactone form. mdpi.com
Vitamin B6 (Pyridoxine) A cofactor for the enzyme cystathionine (B15957) β-synthase (CBS) in the transsulfuration pathway, which converts homocysteine to cystathionine. nih.govDirects homocysteine away from the pathway leading to thiolactone formation. nih.gov
Vitamin B12 (Cobalamin) A cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine. nih.govWorks in concert with folic acid to lower homocysteine levels and thereby reduce thiolactone production. mdpi.com

Methionine Restriction and Dietary Considerations

Methionine is an essential amino acid and the metabolic precursor of homocysteine. nih.gov Diets rich in methionine can stimulate the production of homocysteine and, consequently, increase the concentration of homocysteine-thiolactone. nih.gov Animal studies have demonstrated that mice fed a methionine-rich diet exhibit higher urinary concentrations of homocysteine-thiolactone compared to those on a balanced diet. nih.gov While dietary methionine restriction can lead to hyperhomocysteinemia in some animal models due to complex metabolic regulations, the principle of reducing the primary source of homocysteine remains a dietary consideration for modulating its metabolites. nih.gov The metabolism of methionine also generates other toxic byproducts that contribute to oxidative stress. mdpi.com

Pharmacological Approaches Targeting this compound Metabolism or Effects

Modulation of Gasotransmitter Pathways

This compound has been shown to interact with gasotransmitter signaling pathways, including those of nitric oxide (NO), hydrogen sulfide (B99878) (H₂S), and carbon monoxide (CO). nih.gov Research on isolated rat hearts has demonstrated that this compound can induce changes in cardiac contractility and coronary flow, and these effects can be modulated by inhibitors of the enzymes that synthesize these gasotransmitters. nih.gov

For example, the administration of L-NAME, a nitric oxide synthase (NOS) inhibitor, in combination with this compound was found to significantly decrease coronary flow and markers of oxidative stress. nih.gov Similarly, inhibiting the endogenous production of H₂S with DL-propargylglycine (DL-PAG), an inhibitor of cystathionine gamma-lyase (CSE), in the presence of this compound led to a significant increase in the maximum rate of pressure development in the left ventricle. nih.gov These findings suggest that the cardiovascular effects of this compound are, in part, mediated through its influence on gasotransmitter pathways.

GasotransmitterModulating AgentObserved Effect in the Presence of this compound
Nitric Oxide (NO) L-NAME (NOS inhibitor)Decreased coronary flow and oxidative stress markers (O₂⁻, H₂O₂, TBARS). nih.gov
Hydrogen Sulfide (H₂S) DL-PAG (CSE inhibitor)Increased maximum rate of left ventricular pressure development (dp/dt max), decreased diastolic pressure, coronary flow, and TBARS. nih.gov
Carbon Monoxide (CO) PPR IX (HO-1 inhibitor)Decreased dp/dt max, systolic left ventricular pressure, heart rate, coronary flow, and TBARS. nih.gov

Inhibition of Key Enzymes in Homocysteine Metabolism

A key strategy to reduce the formation of this compound is to target the enzymes involved in its production and degradation. Methionyl-tRNA synthetase is the primary enzyme responsible for the conversion of homocysteine to homocysteine thiolactone in an error-editing reaction. mdpi.com While direct inhibition of this essential enzyme is not a viable therapeutic strategy, enhancing the activity of enzymes that detoxify homocysteine thiolactone is a promising approach.

The body has natural defense mechanisms against the accumulation of homocysteine thiolactone, primarily through the action of hydrolyzing enzymes such as paraoxonase 1 (PON1), bleomycin (B88199) hydrolase (BLMH), and biphenyl (B1667301) hydrolase-like protein (BPHL). mdpi.comnih.gov These enzymes break down homocysteine thiolactone back into homocysteine, thereby preventing its damaging effects. mdpi.com Pharmacological strategies aimed at enhancing the expression or activity of these enzymes could represent a novel therapeutic avenue.

Novel Therapeutic Targets

Emerging research has identified several novel therapeutic targets for mitigating the pathological effects of this compound. One such target is the mTOR signaling pathway. Studies have shown that the accumulation of homocysteine-related metabolites, including the thiolactone, can upregulate mTOR signaling and impair autophagy, a critical cellular housekeeping process. mdpi.compreprints.org Therefore, pharmacological modulation of the mTOR pathway could counteract the downstream cellular dysfunction induced by this compound.

Furthermore, the enzymes responsible for detoxifying homocysteine thiolactone—PON1, BLMH, and BPHL—are themselves potential therapeutic targets. mdpi.comnih.gov Enhancing the function of these enzymes could provide a direct means of reducing the levels of this toxic metabolite and protecting against its associated pathologies.

Conclusion and Future Research Directions

Synthesis of Current Knowledge

DL-Homocysteine thiolactone (HTL) is a cyclic thioester of the amino acid homocysteine. up.poznan.pl It is not consumed in the diet but is synthesized endogenously through a metabolic error-editing reaction catalyzed by methionyl-tRNA synthetase, which mistakes homocysteine for methionine. up.poznan.plplos.orgnih.gov This process is a universal cellular mechanism to prevent the incorporation of homocysteine into proteins during synthesis. nih.govnih.gov

Once formed, HTL is a highly reactive and toxic metabolite. plos.orgmdpi.com Its primary mechanism of toxicity involves the post-translational modification of proteins through a process called N-homocysteinylation, where HTL acylates the ε-amino group of protein lysine (B10760008) residues. plos.orgnih.govwikipedia.org This modification alters the structure and function of proteins, leading to cellular damage. up.poznan.plnih.gov N-homocysteinylation can induce protein denaturation, enzyme inactivation, and the formation of protein aggregates or amyloids. nih.gov

Elevated levels of homocysteine, and consequently HTL, are associated with a range of human pathologies, particularly cardiovascular and neurodegenerative diseases. mdpi.comnih.gov The damage to proteins caused by N-homocysteinylation is considered a key contributor to the pathology of these conditions, leading to consequences such as endothelial dysfunction, inflammation, and autoimmune responses. up.poznan.plnih.govnih.gov The body has natural defense mechanisms against HTL toxicity, including enzymatic hydrolysis back to homocysteine by enzymes like paraoxonase 1 (PON1) and bleomycin (B88199) hydrolase (BLMH). nih.govmdpi.com

Key Characteristics of this compound
AspectDescriptionKey References
Origin Endogenously synthesized from homocysteine via an error-editing reaction by methionyl-tRNA synthetase. up.poznan.plplos.orgnih.gov
Primary Toxicity Mechanism N-homocysteinylation: covalent modification of protein lysine residues. plos.orgnih.govwikipedia.org
Cellular Consequences Alters protein structure and function, causes protein aggregation, induces oxidative stress and apoptosis. up.poznan.plmdpi.comnih.gov
Associated Pathologies Cardiovascular diseases (e.g., atherosclerosis), neurodegenerative disorders (e.g., Alzheimer's, Parkinson's). mdpi.comwikipedia.orgnih.gov
Detoxification Pathways Enzymatic hydrolysis to homocysteine by enzymes such as PON1 and BLMH. nih.govmdpi.com

Prospective Avenues for Investigation

Future research on this compound is poised to explore several promising areas, from therapeutics to fundamental molecular mechanisms.

Development of Novel Therapeutic Strategies

Given the shortcomings of homocysteine-lowering vitamin therapies, there is a clear need for strategies that directly target HTL. mdpi.complos.org One promising avenue is the development of therapies that enhance the activity of natural HTL-detoxifying enzymes like PON1 and bleomycin hydrolase. nih.gov Augmenting the body's ability to hydrolyze HTL before it can damage proteins could prevent its pathological consequences. Another novel strategy emerged from the discovery that dehydroascorbic acid (an oxidized form of vitamin C) can react with HTL to form a new product that prevents N-homocysteinylation of proteins and peptides. nih.gov This finding opens the door to investigating specific micronutrients or their metabolites as direct HTL-neutralizing agents.

Exploring MicroRNA Involvement in Pathology

The intersection of HTL pathology and non-coding RNAs represents a burgeoning field of investigation. Recent findings suggest that the pathological effects of HTL and N-homocysteinylated proteins on cellular pathways, such as mTOR and autophagy, are mediated by microRNAs (miRNAs). nih.gov However, it remains to be studied precisely which microRNAs are affected by HTL and how their dysregulation contributes to disease pathology, particularly in neurodegenerative conditions like Alzheimer's disease. nih.gov Studies have already shown that homocysteine can alter miRNA expression in cardiomyocytes, leading to cardiac remodeling. nih.gov Future research should focus on identifying specific "HTL-miRNA" signatures and exploring whether targeting these miRNAs could offer a new therapeutic approach to ameliorate HTL-driven protein damage. nih.gov

Deeper Elucidation of Molecular Mechanisms of Toxicity

While N-homocysteinylation is established as the primary toxic mechanism, a deeper understanding of its downstream molecular consequences is required. Future studies should aim to elucidate precisely how this modification leads to specific cellular dysfunctions. Key areas for investigation include:

Protein Aggregation: N-homocysteinylation has been shown to promote the aggregation of proteins like α-synuclein, linking it to Parkinson's disease. wikipedia.orgnih.gov The exact structural changes that trigger this aggregation need to be defined. Research into how HTL modification affects the folding and stability of other amyloidogenic proteins is a critical next step. nih.gov

Oxidative Stress: HTL and N-homocysteinylation induce oxidative stress by generating reactive oxygen species (ROS) and impairing the function of antioxidant enzymes. mdpi.commoleculardepot.com The specific molecular pathways that are activated by HTL-induced redox imbalance need further characterization. Understanding how HTL disrupts the cellular redox state could reveal new targets for intervention. mdpi.com

Substrate Specificity: It has been found that a protein's isoelectric point (pI) influences its susceptibility to N-homocysteinylation, with acidic proteins being more vulnerable. plos.org A deeper investigation into the physicochemical properties that make a protein a target for HTL will provide mechanistic insights into why certain cellular systems are more affected by hyperhomocysteinemia.

Future Research Directions for this compound

Research AvenueKey Focus AreasPotential ImpactKey References
Novel Therapeutics - Enhancing activity of HTL-detoxifying enzymes (e.g., PON1).
  • Using molecules like dehydroascorbic acid to neutralize HTL directly.
  • Development of treatments that address HTL toxicity, which is missed by current Hcy-lowering therapies. nih.govplos.orgnih.gov
    MicroRNA Involvement - Identifying specific miRNAs regulated by HTL.
  • Understanding the role of these miRNAs in mediating HTL-induced cellular damage (e.g., in autophagy).
  • Uncovering new regulatory pathways and potential therapeutic targets in the non-coding genome. nih.govnih.gov
    Molecular Mechanisms - How N-homocysteinylation drives protein aggregation (e.g., α-synuclein).
  • Specific pathways of HTL-induced oxidative stress.
  • Proteomic identification of HTL targets.
  • A more complete understanding of the molecular basis of HTL-related diseases, enabling more targeted interventions. plos.orgmdpi.comwikipedia.orgnih.gov

    Q & A

    What are the primary biochemical mechanisms by which DL-Homocysteine thiolactone modifies proteins, and what experimental methods are used to detect these modifications?

    This compound (DLL-HTL) induces protein N-homocysteinylation, a post-translational modification (PTM) where the thiolactone reacts with lysine residues, forming Nε-Hcy-Lys adducts. This disrupts protein function and stability, particularly in cardiovascular and metabolic studies . Methodologically, researchers employ:

    • Mass spectrometry (MS) to identify covalent adducts.
    • Western blotting using anti-Nε-Hcy-Lys antibodies.
    • Fluorescent labeling to track modifications in cellular models .

    How does this compound contribute to atherosclerosis models, and what protocols ensure reproducibility?

    DLL-HTL is used to induce atherosclerosis in rabbits via subcutaneous injection (20–25 mg/kg/day in 5% glucose) for 20–25 days, resulting in coronary narrowing and fibrous plaque formation. Key experimental design considerations include:

    • Co-administration with high-cholesterol diets to amplify lesions.
    • Histopathological validation (e.g., elastin staining for arterial damage).
    • Control groups to isolate thiolactone-specific effects from dietary variables .

    What methodological challenges arise when studying DLL-HTL's dual roles in oxidative stress and cardiovascular function?

    DLL-HTL increases oxidative stress markers (e.g., lipid peroxidation) in isolated rat hearts, impairing contractility and coronary flow . However, its effects vary between in vitro (e.g., cardiomyocyte models) and in vivo (e.g., atherosclerosis) systems. To address discrepancies:

    • Standardize dosing (e.g., 0.1–10 mM ranges).
    • Incorporate gasotransmitter inhibitors (e.g., NO synthase blockers) to isolate pathways.
    • Use tissue-specific oxidative stress assays (e.g., cardiac glutathione vs. plasma TBARS) .

    How can researchers characterize DLL-HTL's adsorption on metallic surfaces for material science applications?

    In situ scanning tunneling microscopy (STM) and cyclic voltammetry in 0.1 M HClO₄ reveal ordered adlayers of DLL-HTL on Au(111) surfaces. Key steps include:

    • Electrode pretreatment (flame-annealing for surface uniformity).
    • Potential cycling (-0.2 to +0.8 V vs. Ag/AgCl) to monitor adsorption dynamics.
    • STM imaging under controlled potential to resolve molecular packing .

    What analytical techniques validate the purity and stability of DLL-HTL in experimental preparations?

    • High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) to confirm ≥99% purity.
    • Thermogravimetric analysis (TGA) to assess decomposition thresholds (melting point: 202–203°C).
    • Karl Fischer titration to ensure moisture content ≤0.5% for hygroscopic samples .

    How do stereochemical differences (D vs. L enantiomers) impact DLL-HTL's activity in microbial quorum sensing?

    The L-thiolactone enantiomer exhibits higher affinity for LuxR-type receptors in Vibrio fischeri. To study stereospecificity:

    • Synthesize enantiopure derivatives via EDC coupling of L/D-homocysteine thiolactone with carboxylic acids.
    • Use luciferase reporter assays to quantify quorum-sensing activation.
    • Compare racemic (DL) vs. L-forms in dose-response curves .

    What strategies mitigate off-target effects when studying DLL-HTL's inhibition of plant root growth?

    DLL-HTL suppresses root elongation at ≥1 µM concentrations. To ensure specificity:

    • Combine with glutathione precursors (e.g., N-acetylcysteine) to test thiol-redox mediation.
    • Use genetic knockouts (e.g., Arabidopsis mutants lacking Hcy-metabolizing enzymes).
    • Pair with metabolomics to profile secondary metabolites altered by thiolactone exposure .

    How do researchers reconcile conflicting data on DLL-HTL's role in endoplasmic reticulum (ER) stress?

    While DLL-HTL upregulates ER stress markers like GRP78 in ARPE-19 cells (7.3-fold vs. 3.3-fold for L-HTL), contradictory results arise in non-ocular cells. Methodological adjustments include:

    • Cell-type-specific RNAi to silence ATF4 or XBP1 pathways.
    • Time-course Northern blotting to capture transient stress responses.
    • Co-treatment with ER stress inducers (e.g., tunicamycin) as positive controls .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    DL-Homocysteine thiolactone
    Reactant of Route 2
    DL-Homocysteine thiolactone

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.